molecular formula C18H15N3O4S B2459912 N-(5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide CAS No. 1351653-59-2

N-(5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide

Cat. No.: B2459912
CAS No.: 1351653-59-2
M. Wt: 369.4
InChI Key: GZMUPIIEAILFDX-UHFFFAOYSA-N
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Description

N-(5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-(4-oxochromene-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-10(22)19-18-20-12-6-7-21(9-16(12)26-18)17(24)15-8-13(23)11-4-2-3-5-14(11)25-15/h2-5,8H,6-7,9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMUPIIEAILFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is a complex organic compound that integrates chromene and thiazole structures. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. The chromene moiety is known for its diverse biological profiles, while the thiazole ring contributes to the compound's pharmacological efficacy.

Chemical Structure

The compound's structure can be broken down as follows:

  • Chromene Core : The 4-oxo-4H-chromene group contains a carbonyl functional group that enhances its reactivity and biological interactions.
  • Thiazolo-Pyridine Linkage : The tetrahydrothiazolo[5,4-c]pyridin moiety is known for its role in various biological activities, including enzyme inhibition and cytotoxic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing chromene and thiazole structures. For instance:

  • Cytotoxicity : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
CompoundCell LineIC50 (µM)Mechanism
6dPC325Apoptosis induction
5cHCT11620Mitochondrial disruption

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have shown that derivatives of chromene can inhibit bacterial growth through various mechanisms:

  • Inhibition of Cell Wall Synthesis : The thiazole component may interfere with bacterial cell wall synthesis, leading to cell lysis.
MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression:

  • Protein Kinases : Several studies indicate that related compounds can inhibit protein kinases such as HsCK1e and HsHaspin with varying degrees of effectiveness. For instance:
    • Compound 5c exhibited a 44% inhibition at a concentration of 1 µM against HsCK1e .

Case Studies

A series of case studies have been conducted to evaluate the biological activity of compounds similar to this compound:

  • Study on Cytotoxicity : A study involving a panel of tumor cell lines demonstrated that compounds with similar structures significantly reduced cell viability in PC3 and HCT116 cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
  • Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties against a range of pathogens. Results indicated that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use as novel antimicrobial agents .

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Compounds derived from the chromene structure have been extensively studied for their anticancer effects. Research indicates that chromene derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that similar compounds can target specific pathways involved in cancer cell survival and growth .
  • Antimicrobial Activity :
    • The thiazole and pyridine components contribute to the antimicrobial properties of the compound. Research has demonstrated that derivatives with similar structures exhibit significant activity against a range of bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Neuroprotective Effects :
    • Some studies suggest that chromene derivatives may possess neuroprotective properties. They are believed to modulate pathways related to neurodegeneration and could be explored for treating conditions like Alzheimer's disease .

Synthesis and Characterization

The synthesis of N-(5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide typically involves multi-step organic reactions including condensation and cyclization processes. The characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the structure and purity of the compound .

Case Studies

StudyFindings
Anticancer Activity A study on chromene derivatives showed that they inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Antimicrobial Testing Research demonstrated that compounds with similar thiazole-pyridine structures exhibited effective antimicrobial activity against Gram-positive bacteria .
Neuroprotection A study indicated that certain chromene derivatives could reduce oxidative stress markers in neuronal cells, suggesting potential for Alzheimer's treatment .

Q & A

Q. What are the key synthetic pathways for synthesizing N-(5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide, and how can reaction intermediates be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization, coupling, and deprotection. For example, a related thiazolo[5,4-c]pyridine derivative was prepared by reacting acid adduct salts (e.g., formula VI-I) with ethyl ester hydrochlorides (e.g., formula IX) in the presence of bases like triethylamine or DBU, followed by deprotection and coupling with carboxylic acid derivatives (e.g., formula XII) . Key optimizations include:
  • Base Selection : Sodium carbonate or DBU enhances coupling efficiency by stabilizing reactive intermediates.
  • Purification : Column chromatography or recrystallization in acetonitrile improves yield (e.g., 75–85% purity post-crystallization) .
  • Intermediate Stability : Acid-sensitive intermediates require anhydrous conditions and inert atmospheres .

Q. How is structural confirmation of the compound achieved, and what analytical techniques are essential?

  • Methodological Answer : Structural validation relies on complementary spectroscopic and chromatographic methods:
  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., chromene carbonyl at δ 170–175 ppm, thiazole protons at δ 7–8 ppm) .
  • LC-MS : High-resolution LC-MS confirms molecular weight (e.g., [M+H]+^+ peak matching theoretical mass) and detects impurities (<2%) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound?

  • Methodological Answer :
  • PASS Algorithm : Predicts antimicrobial or anticancer activity by comparing structural motifs to known bioactive compounds (e.g., thiazole derivatives show >70% probability for kinase inhibition) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to target proteins (e.g., docking into the ATP-binding site of EGFR kinase, with RMSD <2.0 Å indicating reliable poses) .
  • ADMET Prediction : SwissADME or ADMETLab2.0 assesses bioavailability (e.g., Lipinski’s Rule compliance) and toxicity (e.g., Ames test negativity) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents at the chromene carbonyl (e.g., halogenation for enhanced lipophilicity) or thiazolo-pyridine ring (e.g., methyl groups to improve metabolic stability) .
  • Biological Assays : Test derivatives in enzyme inhibition assays (e.g., IC50_{50} against COX-2) and cytotoxicity screens (e.g., IC50_{50} in MCF-7 cells) .
  • Data Correlation : Use QSAR models (e.g., CoMFA) to link electronic parameters (Hammett constants) with activity trends .

Q. What are the critical challenges in ensuring the compound’s stability during storage and biological assays?

  • Methodological Answer :
  • Degradation Pathways : Hydrolysis of the acetamide group (pH-dependent) and oxidation of the chromene ring are major risks. Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products via HPLC .
  • Stabilization Strategies : Lyophilization for long-term storage (-20°C in argon) and addition of antioxidants (e.g., 0.1% BHT) in assay buffers .

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :
  • Model Validation : Compare results in cell-free (e.g., enzyme inhibition) vs. cell-based assays (e.g., proliferation) to distinguish target-specific vs. off-target effects .
  • Dose-Response Analysis : Ensure IC50_{50} values are consistent across replicates (e.g., CV <15%) and use orthogonal assays (e.g., SPR for binding affinity) to confirm activity .
  • Meta-Analysis : Cross-reference data with PubChem BioAssay entries or ChEMBL to identify trends or outliers .

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